molecular formula C20H15F2N3O3S2 B14102546 N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14102546
M. Wt: 447.5 g/mol
InChI Key: CDVVCGRQPMEYNI-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidinone derivative featuring a 2,4-difluorophenylacetamide moiety and a thiophenylethyl substituent at the N3 position of the pyrimidinone core. Its structure combines a heterocyclic scaffold with fluorinated aromatic groups, which are common in medicinal chemistry for optimizing pharmacokinetic properties and target binding affinity.

Properties

Molecular Formula

C20H15F2N3O3S2

Molecular Weight

447.5 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C20H15F2N3O3S2/c21-12-3-4-15(14(22)10-12)23-17(26)11-25-16-6-9-30-18(16)19(27)24(20(25)28)7-5-13-2-1-8-29-13/h1-4,6,8-10H,5,7,11H2,(H,23,26)

InChI Key

CDVVCGRQPMEYNI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=C(C=C(C=C4)F)F

Origin of Product

United States

Biological Activity

N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique structure characterized by:

  • A difluorophenyl group,
  • A thienopyrimidine core,
  • An acetic acid moiety.

This combination suggests potential interactions with biological targets, particularly in the context of cancer therapy and antimicrobial activity.

Anticancer Activity

Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to this compound were effective against various cancer cell lines. The proposed mechanism involves the inhibition of specific kinases involved in tumor growth and proliferation.

Case Study: Screening for Anticancer Compounds

In a study conducted by Fayad et al. (2019), a library of compounds was screened against multicellular spheroids to identify novel anticancer agents. The results indicated that several thienopyrimidine derivatives demonstrated notable cytotoxicity against cancer cells, suggesting that this compound may possess similar properties .

Antimicrobial Activity

The compound's structure also points to potential antibacterial and antifungal activities. Research has shown that thienopyrimidine derivatives can inhibit the growth of various bacterial strains.

In Vitro Antibacterial Activity

A study published in the Jordan Journal of Chemistry evaluated the antibacterial activity of synthesized thienopyridines and thienopyrimidines using a disk diffusion method. The results indicated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. For instance:

CompoundBacillus subtilisStaphylococcus aureusEscherichia coliSalmonella typhi
4a25 µg/ml25 µg/ml≥200 µg/ml≥200 µg/ml
5b12.5 µg/ml12.5 µg/ml25 µg/ml50 µg/ml
7b6.3 µg/ml12.5 µg/ml25 µg/ml25 µg/ml

These findings suggest that modifications in the side chains can significantly influence antibacterial potency .

The biological activity of this compound likely involves multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival.
  • Disruption of Cell Membrane Integrity : The compound may affect bacterial cell membranes leading to cell lysis.
  • Interference with DNA Synthesis : Thienopyrimidine derivatives often interact with DNA synthesis pathways in both bacterial and cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, and available

Compound (CAS No.) Core Structure Key Substituents Molecular Weight Key Data Reference
N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (577962-34-6) Thieno[2,3-d]pyrimidinone 2,4-Difluorophenyl; 3-ethyl; 5,6-dimethyl 474.00 g/mol Listed as a structural analog with a thioacetamide linkage. No explicit activity reported.
N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (618427-59-1) Thieno[2,3-d]pyrimidinone 3,4-Difluorophenyl; 3-ethyl; 5,6-dimethyl 474.00 g/mol Structural isomer of 577962-34-6; fluorination pattern differs at the phenyl ring.
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (5.6) Pyrimidinone 2,3-Dichlorophenyl; 4-methyl 344.21 g/mol 80% synthesis yield; characterized by 1H NMR (δ 12.50 ppm NH, δ 10.10 ppm NHCO).
N-(2-Chloro-4-fluorophenyl)-2-((3-methyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide (1040649-35-1) Thieno[3,2-d]pyrimidinone 2-Chloro-4-fluorophenyl; 3-methyl; 7-(p-tolyl) 474.00 g/mol Features a bulky p-tolyl group at C7; potential impact on steric hindrance and solubility.
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide (1) Pyrimidine-oxadiazole hybrid 4-Nitrophenyl; 4-chlorophenyl; oxadiazole-thio linkage Not reported Synthesized via nucleophilic substitution; antiproliferative activity implied but not quantified.

Key Research Findings

Impact of Fluorination

  • 2,4-Difluorophenyl vs. 3,4-Difluorophenyl : The position of fluorine atoms on the phenyl ring influences electronic effects and metabolic stability. Fluorine at the 2,4-positions (as in the target compound) may enhance lipophilicity and membrane permeability compared to 3,4-difluorinated analogs .
  • Chlorophenyl vs.

Role of Substituents on the Pyrimidinone Core

  • Thiophenylethyl Group : The thiophenylethyl substituent in the target compound introduces a sulfur-containing heterocycle, which may improve binding to enzymes with hydrophobic pockets (e.g., kinases) compared to purely alkyl or benzyl groups (e.g., ethyl or p-tolyl in other analogs) .
  • Methyl and Ethyl Groups : Substituents like 5,6-dimethyl or 3-ethyl (CAS 577962-34-6) likely enhance steric stability and reduce oxidative metabolism .

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